molecular formula C13H19CuF6O2Si2 B13123542 Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-

Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-

Cat. No.: B13123542
M. Wt: 440.99 g/mol
InChI Key: DVGAIRAFIDKGBW-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)acetylenecopper(I) is an organometallic compound that combines the properties of bis(trimethylsilyl)acetylene and hexafluoroacetylacetonato copper(I). This compound is known for its applications in chemical vapor deposition (CVD) processes, particularly for depositing copper films. It is a crystalline solid that is soluble in organic solvents and has a melting point of 51-54°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trimethylsilyl)acetylene involves treating acetylene with butyl lithium followed by the addition of chlorotrimethylsilane. The reaction can be represented as follows:

Li2C2+2Me3SiClMe3SiCCSiMe3+2LiCl\text{Li}_2\text{C}_2 + 2 \text{Me}_3\text{SiCl} \rightarrow \text{Me}_3\text{SiC}\equiv\text{CSiMe}_3 + 2 \text{LiCl} Li2​C2​+2Me3​SiCl→Me3​SiC≡CSiMe3​+2LiCl

For the preparation of bis(trimethylsilyl)acetylenecopper(I), bis(trimethylsilyl)acetylene is reacted with hexafluoroacetylacetonato copper(I) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)acetylenecopper(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include benzocyclobutenes and various alkylated or acylated derivatives of bis(trimethylsilyl)acetylene .

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)acetylenecopper(I) involves its ability to form stable complexes with various substrates. The copper center in the compound acts as a catalytic site, facilitating various chemical transformations. The hexafluoroacetylacetonato ligand stabilizes the copper center, while the bis(trimethylsilyl)acetylene moiety participates in the chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trimethylsilyl)acetylenecopper(I) is unique due to its combination of bis(trimethylsilyl)acetylene and hexafluoroacetylacetonato ligands, which provide both stability and reactivity. This makes it particularly useful in CVD processes and other applications where both stability and reactivity are required .

Properties

Molecular Formula

C13H19CuF6O2Si2

Molecular Weight

440.99 g/mol

IUPAC Name

copper(1+);1,1,1,5,5,5-hexafluoropentane-2,4-dione;trimethyl(2-trimethylsilylethynyl)silane

InChI

InChI=1S/C8H18Si2.C5HF6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1H;/q;-1;+1

InChI Key

DVGAIRAFIDKGBW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#C[Si](C)(C)C.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cu+]

Origin of Product

United States

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